molecular formula C12H13N5O2S B2844143 N-(1H-1,3-benzodiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1171529-81-9

N-(1H-1,3-benzodiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2844143
CAS No.: 1171529-81-9
M. Wt: 291.33
InChI Key: JEMDBXPGOHBHKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a related compound, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, was obtained .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition, gave hydroxy benzophenones .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the 1H NMR of a related compound displayed the presence of singlet δ H 12.52 for benzimidazole-NH and 4.35, 7.25 ppm for NH2, NH (hydrazide) proton .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study elaborates on the synthesis of new sulfonamides exhibiting significant antimicrobial and antioxidant activities. The synthesized compounds, including variations of N-(1H-benzo[d]imidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, were tested against bacterial and fungal strains, showing promising results. This research underscores the compound's potential in developing new antimicrobial agents with additional antioxidant properties (Jagdish R. Badgujar, D. More, J. Meshram, 2018).

Cyclooxygenase-2 (COX-2) Inhibition

Another study focused on the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives, including sulfonamide-containing compounds, for their COX-2 inhibition capabilities. The research led to the identification of celecoxib, a compound structurally similar to N-(1H-benzo[d]imidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, demonstrating the role of such compounds in developing therapeutic agents for conditions like rheumatoid arthritis and osteoarthritis (T. Penning, J. Talley, et al., 1997).

Carbonic Anhydrase and Acetylcholinesterase Inhibition

Research on pyrazoline benzensulfonamides, incorporating the structural framework of N-(1H-benzo[d]imidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, demonstrated inhibitory effects on human carbonic anhydrase (hCA) isoenzymes and acetylcholinesterase (AChE). These compounds showed low cytotoxicity and potential as novel candidates for CA or AChE inhibitors, underscoring their relevance in medicinal chemistry for designing compounds with desired bioactivities (Dilan Ozmen Ozgun, H. Gul, et al., 2019).

Safety and Hazards

Safety and hazards associated with similar compounds have been noted. For instance, one compound was identified as harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The potential applications of similar compounds have been explored. For instance, the experimental results and drug-likeness properties of a Pd(II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c1-8-11(7-17(2)15-8)20(18,19)16-12-13-9-5-3-4-6-10(9)14-12/h3-7H,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMDBXPGOHBHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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